N,N,9-trimethyl-2-[1-(2-nitrophenoxy)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
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Overview
Description
N~8~,N~8~,9-TRIMETHYL-2-[1-(2-NITROPHENOXY)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo-pyrimidine system, and a nitrophenoxyethyl substituent. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8,N~8~,9-TRIMETHYL-2-[1-(2-NITROPHENOXY)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized through various reactions to introduce the nitrophenoxyethyl and trimethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N~8~,N~8~,9-TRIMETHYL-2-[1-(2-NITROPHENOXY)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxyethyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxyethyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the nitrophenoxyethyl position.
Scientific Research Applications
N~8~,N~8~,9-TRIMETHYL-2-[1-(2-NITROPHENOXY)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N8,N~8~,9-TRIMETHYL-2-[1-(2-NITROPHENOXY)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit DNA synthesis in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Quinolone derivatives: These compounds also have fused ring systems and are known for their antimicrobial properties.
Uniqueness
N~8~,N~8~,9-TRIMETHYL-2-[1-(2-NITROPHENOXY)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H18N6O4S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N,N,12-trimethyl-4-[1-(2-nitrophenoxy)ethyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C19H18N6O4S/c1-10-14-17-21-16(11(2)29-13-8-6-5-7-12(13)25(27)28)22-24(17)9-20-18(14)30-15(10)19(26)23(3)4/h5-9,11H,1-4H3 |
InChI Key |
ZZLFEXLZQWPOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C(C)OC4=CC=CC=C4[N+](=O)[O-])C(=O)N(C)C |
Origin of Product |
United States |
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